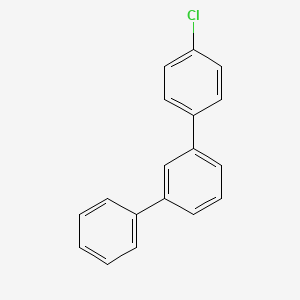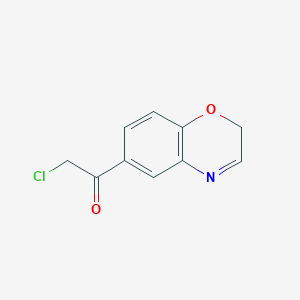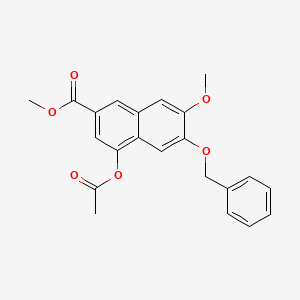
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is an organic compound that features a unique combination of functional groups, including a dioxane ring, a fluorine atom, and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate fluorinated and hydroxylated benzene derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxy group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. The dioxane ring may contribute to the overall conformation and reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-dioxane: Shares the dioxane ring structure but lacks the fluorine and hydroxybenzoic acid groups.
Fluorohydroxybenzoic acids: Compounds with similar fluorine and hydroxybenzoic acid moieties but without the dioxane ring.
Uniqueness
3-(5,5-Dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15FO5 |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C13H15FO5/c1-13(2)5-18-12(19-6-13)8-3-7(11(16)17)4-9(14)10(8)15/h3-4,12,15H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
KLFAHOWQVBWQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=C(C(=CC(=C2)C(=O)O)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


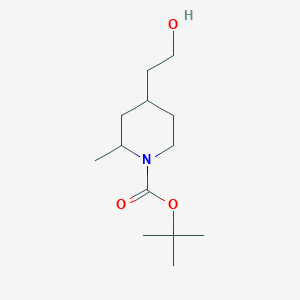
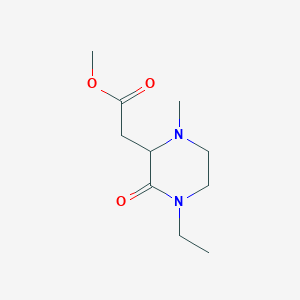
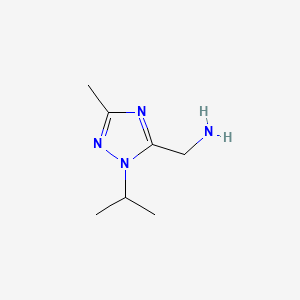

![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
